molecular formula C27H24F2N6O4 B605927 BAY-1816032 CAS No. 1891087-61-8

BAY-1816032

Numéro de catalogue: B605927
Numéro CAS: 1891087-61-8
Poids moléculaire: 534.5238
Clé InChI: QVOGVAVHOLLLAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOGVAVHOLLLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Description

Overview of Mitotic Checkpoint Kinases and Cell Cycle Control

The cell cycle is a highly regulated process that ensures cells duplicate their components and divide correctly. nih.gov This process is governed by a series of checkpoints, primarily at the G1/S and G2/M transitions and during mitosis, which act as quality control steps. oregonstate.educationpressbooks.pub These checkpoints are controlled by the interplay of proteins, most notably cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. jove.comnih.gov

Mitotic checkpoint kinases, a distinct group of kinases including Budding Uninhibited by Benzimidazoles 1 (BUB1), play a crucial role in the spindle assembly checkpoint (SAC). sdbonline.orgtandfonline.comnih.gov This checkpoint ensures that all chromosomes are properly attached to the microtubules of the mitotic spindle before the cell enters anaphase, the stage where sister chromatids separate. sdbonline.orgtandfonline.comrupress.org By delaying anaphase in the presence of unattached kinetochores, these kinases prevent aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a hallmark of many cancers and developmental disorders. rupress.orgtandfonline.com

BUB1 Kinase Function in Mitosis and Chromosome Segregation

BUB1 is a highly conserved serine/threonine kinase that localizes to the kinetochores, the protein structures on chromosomes where spindle microtubules attach. sdbonline.orgtandfonline.comuniprot.org It serves as a scaffold for the assembly of other checkpoint proteins and has distinct catalytic functions that are critical for multiple aspects of mitosis. rupress.orgfrontiersin.org

A primary and extensively studied role of BUB1 is its contribution to the activation of the Spindle Assembly checkpoint (SAC). tandfonline.comfrontiersin.org When a kinetochore is not properly attached to spindle microtubules, BUB1 is recruited to this site. elifesciences.org Its presence is essential for the subsequent recruitment of other key SAC proteins, including MAD1, MAD2, and BUBR1. rupress.orgelifesciences.org This assembly of proteins at the unattached kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. tandfonline.comelifesciences.org By inhibiting the APC/C, the MCC prevents the degradation of key proteins like securin and cyclin B, which in turn halts the cell cycle in metaphase until all chromosomes are correctly attached. rupress.orgtandfonline.com While BUB1's scaffolding function is critical for SAC activation, its kinase activity appears to play a more subtle role in this process. frontiersin.orgnih.gov

Recent research has highlighted the importance of BUB1's kinase activity in chromosome arm resolution. nih.govnih.govaging-us.com Inhibition of BUB1 kinase activity has been shown to impair the proper separation of chromosome arms during mitosis. nih.govnih.gov This suggests that BUB1's enzymatic function is necessary for resolving the connections that hold sister chromatid arms together, ensuring their clean separation in anaphase.

BUB1 kinase activity is crucial for the correct localization of the Chromosomal Passenger Complex (CPC). rupress.orgtandfonline.comaging-us.com The CPC, which includes the kinase Aurora B, is a key regulator of chromosome segregation and cytokinesis. rupress.orgnih.gov BUB1 phosphorylates histone H2A at threonine 120 (H2A-T120ph). rupress.orgnih.govelifesciences.org This phosphorylation event creates a binding site for Shugoshin (Sgo1), which in turn helps to recruit the CPC to the centromere. rupress.orgtandfonline.comembopress.org The proper positioning of the CPC at the centromere is essential for its functions in correcting improper microtubule attachments and ensuring accurate chromosome segregation. rupress.orgfrontiersin.org

BUB1 plays a role in protecting the cohesion between sister chromatids at the centromeres until the onset of anaphase. rupress.orgpnas.org It achieves this in part through its role in recruiting Sgo1 to the centromeres. rupress.orgnih.gov Sgo1, in complex with protein phosphatase 2A (PP2A), is thought to protect the centromeric cohesin complexes from premature removal. tandfonline.com While some studies suggest that BUB1's role in cohesion maintenance might be secondary to its function in the SAC, its involvement in localizing Sgo1 underscores its importance in this process. pnas.orgnih.gov

Through its role in positioning the CPC, BUB1 kinase activity is integral to the spindle attachment error correction mechanism. rupress.orgnih.gov The Aurora B kinase component of the CPC can sense and destabilize incorrect kinetochore-microtubule attachments, such as when both sister kinetochores are attached to microtubules from the same spindle pole (syntelic attachment) or when one kinetochore is attached to microtubules from both poles (merotelic attachment). rupress.org By promoting the correct localization of the CPC, BUB1 ensures that these errors are efficiently corrected, allowing for the formation of stable, bioriented attachments where sister kinetochores are attached to opposite spindle poles. rupress.orgnih.govrupress.org

Preclinical Characterization of Bay 1816032 As a Bub1 Kinase Inhibitor

Discovery and Identification of BAY-1816032

The novel, bioavailable inhibitor of the mitotic checkpoint protein BUB1, this compound, was identified through a rigorous discovery and optimization process. aacrjournals.orgnih.gov This process began with the screening of a vast compound library, followed by intensive medicinal chemistry efforts to enhance the properties of the initial hits.

Compound Library Screening

The initial phase of discovery involved a high-throughput screening (HTS) of the Bayer compound collection, which contained 2.4 million entities. aacrjournals.org This screening was conducted using a BUB1 kinase activity assay with a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. aacrjournals.org The quality of the HTS was high, allowing for the selection of promising initial hits for further development. aacrjournals.org

Medicinal Chemistry Efforts for Optimization

Following the initial screening, medicinal chemistry efforts were undertaken to improve the target affinity, as well as the physicochemical and pharmacokinetic properties of the identified hits. aacrjournals.orgnih.govresearchgate.net These efforts led to the development of a lead compound with a tenfold improvement in affinity. aacrjournals.org Further structural variations and optimization of the lead compound's structure-activity relationship and absorption, distribution, metabolism, and excretion (ADME) properties ultimately resulted in the identification of this compound. aacrjournals.orgaacrjournals.org This optimized compound demonstrated high potency, a long target residence time, and good oral bioavailability. aacrjournals.orgpatsnap.com

Biochemical and Cellular Potency

This compound has been extensively characterized for its biochemical and cellular potency, demonstrating significant and selective inhibition of BUB1 kinase.

Inhibition of BUB1 Enzymatic Activity (IC50 values)

This compound is a potent inhibitor of the recombinant catalytic domain of human BUB1 kinase. selleckchem.com The inhibitory activity of this compound has been quantified using various assays, yielding consistently low nanomolar IC50 values. These values confirm the compound's high potency against its target.

Assay TypeIC50 Value (nM)
BUB1 Enzymatic Activity7 aacrjournals.orgpatsnap.commedchemexpress.com
Recombinant Human BUB1 Catalytic Domain6.1 selleckchem.comtocris.comrndsystems.com
TR-FRET (at 10 µM ATP)6.1 ± 2.5 aacrjournals.orgeubopen.org
Equilibrium-binding (competition with fluorescein-labeled probe)1.0 ± 0.5 aacrjournals.org
Nocodazole-induced H2A-Thr120 phosphorylation in HeLa cells29 aacrjournals.orgmedchemexpress.comtargetmol.com

Target Residence Time and Dissociation Kinetics

A key feature of this compound is its long target residence time, which is attributed to its slow dissociation kinetics. aacrjournals.orgmedchemexpress.comscispace.com This prolonged interaction with the BUB1 kinase is expected to provide full target coverage throughout the duration of mitosis. scispace.com An interesting observation was that the ATP-competitive behavior of the lead compound was reversed after a 30-minute preincubation with BUB1, indicating a prolonged residence time. aacrjournals.org This was later confirmed through kinetic analyses. aacrjournals.orgscispace.com

Kinetic parameters have been determined using Kinase-Glo, kPCA, and surface plasmon resonance (SPR) methods, which have provided insights into the binding and dissociation rates of the compound. aacrjournals.orgscispace.com

MethodResidence Time (t1/2)
kPCA87 minutes aacrjournals.orgmedchemexpress.comscispace.com
SPR203 minutes scispace.com

Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical factor in its preclinical characterization. This compound has demonstrated excellent selectivity for BUB1 kinase. aacrjournals.orgmedchemexpress.com In a comprehensive screening against a panel of 403 human kinases, this compound showed minimal off-target activity at a concentration of 100 nM, with only three other kinases (LOK/STK10, DMPK2, and DDR1) being affected. scispace.com At a higher concentration of 1 µM, the closest hits were STK10, CDC42BPG, and DDR1. eubopen.org This high degree of selectivity is a significant attribute of this compound. aacrjournals.orgscispace.com

KinaseDissociation Constant (Kd) [nM] at 1 µM this compound
STK1057 eubopen.org
CDC42BPG850 eubopen.org
DDR12300 eubopen.org

Further selectivity was confirmed as this compound did not inhibit the phosphorylation of ezrin/radixin/moesin in Jeg-3 and HCT116 cells, a known function of the off-target kinase LOK. scispace.com

Inhibition of BUB1 Intracellular Signaling

The intracellular activity of this compound has been demonstrated through its ability to inhibit the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a well-validated substrate of BUB1 kinase. aacrjournals.orgeubopen.org In nocodazole-arrested HeLa cells, this compound abrogated H2A-pT120 with an IC50 of 29 ± 23 nmol/L after a one-hour incubation, confirming its potent inhibition of BUB1 kinase activity within the cell. aacrjournals.orgscispace.com This specific action on a known BUB1 target underscores the compound's mechanism of action in a cellular context. aacrjournals.org

Cell LineConditionTargetParameterResult
HeLaNocodazole-arrestedHistone H2A-Thr120 PhosphorylationIC5029 ± 23 nmol/L aacrjournals.orgscispace.com
HeLaNocodazole-arrestedHistone H2A-Thr120 PhosphorylationIC5029 nmol/L aacrjournals.orgmedchemexpress.comaxonmedchem.com
HeLa-Formation of H2A-Thr120IC5043 nM eubopen.org

Mechanistic Studies of this compound Action

Disruption of Nocodazole-Induced Thr-120 Phosphorylation of Histone H2A

A key mechanistic feature of this compound is its ability to disrupt the phosphorylation of histone H2A on threonine 120, a primary target of BUB1. aacrjournals.orgscispace.com In HeLa cells treated with nocodazole (B1683961) to induce mitotic arrest, this compound effectively abrogated this phosphorylation event. scispace.compatsnap.com This demonstrates the compound's direct engagement with and inhibition of BUB1's catalytic activity within the cellular environment. scispace.com The IC50 value for this inhibition was determined to be 29 nmol/L. aacrjournals.orgaxonmedchem.com

Induction of Lagging Chromosomes and Mitotic Delay

Inhibition of BUB1 kinase by this compound has been shown to induce lagging chromosomes and cause a delay in mitosis. aacrjournals.orgpatsnap.com This effect is particularly pronounced when this compound is combined with low concentrations of paclitaxel (B517696), leading to persistent lagging chromosomes and chromosome missegregation. aacrjournals.orgscispace.comresearchgate.netpatsnap.com These findings suggest that while BUB1's kinase function may have a minor role in spindle assembly checkpoint activation, it is crucial for accurate chromosome segregation. scispace.comresearchgate.net

Impact on Spindle Assembly Checkpoint Function

While BUB1's non-enzymatic functions are critical for the activation of the spindle assembly checkpoint (SAC), its kinase activity plays a less significant role in this process. nih.govpatsnap.com Studies with this compound have shown that inhibition of BUB1's kinase activity does not significantly affect the functionality of the SAC. aacrjournals.org This is indicated by the persistence of histone H3-Ser10 phosphorylation in nocodazole-arrested HeLa cells even after treatment with the inhibitor. aacrjournals.orgscispace.com The primary role of BUB1's catalytic function appears to be in chromosome arm resolution and the correct positioning of the chromosomal passenger complex to resolve spindle attachment errors. aacrjournals.orgnih.gov

Effects on DNA Damage Repair Pathways (NHEJ)

Recent studies have indicated that this compound may influence DNA damage response pathways, specifically the non-homologous end joining (NHEJ) pathway. mdpi.comresearchgate.netresearchgate.net Inhibition of BUB1 has been shown to reduce the efficiency of NHEJ. aacrjournals.org In triple-negative breast cancer (TNBC) cells, pharmacological inhibition of BUB1 with this compound led to a sustained increase in γ-H2AX foci following radiation, a marker for unresolved DNA double-strand breaks. aacrjournals.org Biochemical analyses further revealed that BUB1 inhibition increases and stabilizes the radiation-induced phosphorylation of DNAPKcs, a key protein in the NHEJ pathway. aacrjournals.org This suggests that BUB1 may be essential for the activation and recruitment of NHEJ proteins to sites of DNA double-strand breaks. researchgate.netresearchgate.net

Antiproliferative and Antitumor Activity of Bay 1816032

Monotherapy Efficacy in Cancer Cell Lines

As a single agent, BAY-1816032 demonstrates antiproliferative activity across a wide range of cancer cell lines. patsnap.comaacrjournals.org

The compound has shown inhibitory effects on the proliferation of numerous human and mouse tumor cell lines. aacrjournals.org Studies have reported low micromolar antiproliferative activity in many cell lines as a standalone treatment. researchgate.netresearchgate.net The median IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be 1.4 µM across a panel of 43 different tumor cell lines. aacrjournals.orgscispace.com The activity spans various cancer types including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), glioblastoma, prostate cancer, and cervical cancer. aacrjournals.orgresearchgate.net

For instance, in malignant mesothelioma cell lines H2052, H2452, and H28, the IC50 values were determined to be 1.2 µM, 2.8 µM, and 3.9 µM, respectively. researchgate.net In lung cancer cell lines, the IC50 for this compound monotherapy ranged from 2-4µM in cell lines such as A549, H2030, H1975, Calu-1, NCI-H2198, and NCI-H1876. biorxiv.org Similarly, in various triple-negative breast cancer cell lines, the IC50 values ranged from 1.6 µM to 3.9 µM. nih.govbiorxiv.org

Cancer TypeCell LineReported IC50 (µM)Citation
Malignant MesotheliomaH20521.2 researchgate.net
Malignant MesotheliomaH24522.8 researchgate.net
Malignant MesotheliomaH283.9 researchgate.net
Lung Cancer (NSCLC)Calu-12.8 mdpi.com
Lung Cancer (NSCLC/SCLC)Various2-4 biorxiv.org
Breast Cancer (TNBC)SUM159, MDA-MB-231, MDA-MB-468, BT-5491.6 - 3.9 nih.govbiorxiv.org
Adenoid Cystic CarcinomaACCX112.95 brunel.ac.uk
Breast Cancer (TNBC)HCC19373.56 nih.gov

While this compound exhibits a generally uniform antiproliferative effect across many cancer cell lines, some differential sensitivity has been observed. aacrjournals.orgscispace.com In a broad panel of 43 tumor cell lines, the measured IC50 values ranged from 0.5 µM to 5.8 µM, with no extremely sensitive or insensitive lines identified, which has made it difficult to pinpoint specific biomarkers for sensitivity. aacrjournals.orgscispace.com

However, sensitivity can correlate with the expression levels of certain proteins. For example, the cytotoxic effects in various breast cancer cell lines, with IC50 values between 1.6 µM and 3.9 µM, correlated with the differential expression of BUB1 mRNA and protein. nih.govbiorxiv.org Cell lines with high BUB1 expression (BUB1-high) were more sensitive to the inhibitor compared to those with low BUB1 expression. nih.govbiorxiv.org Similarly, in adenoid cystic carcinoma, the effect of the inhibitor was shown to be dependent on the expression of the MYB oncogene; cells with induced MYB expression were sensitive (IC50 of 4.0 µM), while those without showed almost no effect. brunel.ac.uk

The effect of this compound has also been assessed in non-cancerous cells to evaluate its specificity for tumor cells. In the non-tumorigenic human breast epithelial cell line MCF10A, this compound demonstrated significantly less cell killing and growth-inhibitory effects, with an IC50 value of approximately 18 µM, which is substantially higher than the values observed in breast cancer cell lines. nih.govbiorxiv.org

Similarly, normal lung epithelial cells (PCS-300-010) showed toxicity at doses approximately four times higher than those required to affect cancer cells, with an IC50 of about 15µM, indicating a degree of specificity for targeting cancer cells. biorxiv.orgmdpi.com Furthermore, in control cell lines engineered to be MYB-negative, this compound had no significant effect on cell viability, reinforcing that its mechanism of action is linked to specific cancer-related pathways. brunel.ac.uk

Differential Sensitivity of Cancer Cell Lines

Combination Therapy Strategies and Synergism

The primary therapeutic potential of this compound appears to be in combination with other anticancer agents, where it can enhance their efficacy.

Numerous studies have demonstrated that this compound has synergistic or additive antiproliferative effects when combined with taxanes, such as paclitaxel (B517696) and docetaxel (B913). aacrjournals.orgresearchgate.netresearchgate.netnih.govmedchemexpress.com This synergistic interaction has been confirmed in a wide array of cancer cell lines, including those from triple-negative breast cancer, non-small cell lung cancer, prostate cancer, and cervical cancer. researchgate.netresearchgate.netresearchgate.netbayer.com The combination enhances cell killing and can sensitize tumor cells to the effects of taxanes. aacrjournals.orgmdpi.com For instance, in lung cancer cell lines, BAY1816032 synergistically sensitized the cells to paclitaxel. mdpi.com The combination index (CI), a measure of interaction, was less than 1 in many cases, indicating synergy. nih.gov

Cancer TypeCell LineCombined Taxane (B156437)Observed EffectCitation
Triple-Negative Breast CancerMDA-MB-436, MDA-MB-231, SUM-149PaclitaxelSynergistic/Additive bayer.com
Prostate Cancer22RV1PaclitaxelSynergistic/Additive bayer.com
Non-Small Cell Lung CancerA549, H2030PaclitaxelSynergistic mdpi.com
Small Cell Lung CancerNCI-H1876, NCI-H2198PaclitaxelSynergistic mdpi.com
Cervical CancerHeLaPaclitaxel, DocetaxelSynergistic/Additive aacrjournals.org
Triple-Negative Breast CancerSUM159, MDA-MB-231PaclitaxelSynergistic nih.gov

The synergy between this compound and taxanes is mechanistically linked to their combined effect on mitosis. This compound, by inhibiting BUB1 kinase, interferes with the proper resolution of spindle attachment errors. aacrjournals.orgresearchgate.net Taxanes, like paclitaxel, work by stabilizing microtubules, which can increase the rate of these attachment errors. scispace.com

When used in combination, this compound and low concentrations of paclitaxel lead to a significant increase in chromosome segregation defects. aacrjournals.orgresearchgate.netresearchgate.net Live-cell imaging has revealed that this combination results in persistent lagging chromosomes during cell division, leading to incorrect chromosome distribution, a phenomenon known as mis-segregation. patsnap.comaacrjournals.orgbayer.com This severe disruption of mitosis ultimately drives the cancer cells into an abortive cell cycle. aacrjournals.org

Synergistic/Additive Effects with Taxanes (Paclitaxel, Docetaxel)

Enhancement of Mitotic Delay and Apoptosis

The inhibition of BUB1 kinase activity by this compound, particularly when combined with other therapeutic agents, leads to significant disruptions in mitotic progression and an increase in programmed cell death (apoptosis). In prostate cancer cells resistant to taxanes, the combination of this compound with docetaxel or cabazitaxel (B1684091) resulted in a prolonged mitotic duration. nih.gov This extended time in mitosis was accompanied by a notable increase in cell death during this phase. nih.gov

Further evidence of enhanced apoptosis comes from the observed increase in caspase-3 and caspase-7 activity in taxane-resistant prostate cancer cells treated with both this compound and a taxane. nih.gov This combination also led to a decrease in the cell cycle marker Cyclin A and an increase in cleaved PARP (cl-PARP), a well-established marker of apoptosis. nih.gov

In lung cancer models, molecular analyses following treatment with this compound revealed a shift toward a pro-apoptotic state. biorxiv.orgnih.govbiorxiv.org This was characterized by an increased expression of the pro-apoptotic protein BAX and decreased expression of the anti-apoptotic protein BCL2. biorxiv.orgbiorxiv.org Concurrently, there was an elevation in the expression of Caspase 9 and Caspase 3, key executioners of the apoptotic cascade. biorxiv.orgnih.govbiorxiv.org The decrease in Proliferating Cell Nuclear Antigen (PCNA) expression further indicated a reduction in cellular proliferation. biorxiv.orgnih.govbiorxiv.org

The table below summarizes the key molecular changes observed with this compound treatment that contribute to enhanced mitotic delay and apoptosis.

Molecular Marker Observed Change Functional Consequence Cancer Type
Mitotic DurationIncreasedProlonged MitosisProstate Cancer nih.gov
Caspase-3/7 ActivityIncreasedEnhanced ApoptosisProstate Cancer nih.gov
Cyclin ADecreasedCell Cycle DisruptionProstate Cancer nih.gov
Cleaved PARP (cl-PARP)IncreasedApoptosis InductionProstate Cancer nih.gov
BAX/BCL2 RatioIncreasedPro-Apoptotic ShiftLung Cancer biorxiv.orgnih.govbiorxiv.org
Caspase 9IncreasedApoptosis InductionLung Cancer biorxiv.orgnih.govbiorxiv.org
Caspase 3IncreasedApoptosis ExecutionLung Cancer biorxiv.orgnih.govbiorxiv.org
PCNADecreasedReduced ProliferationLung Cancer biorxiv.orgnih.govbiorxiv.org
Reversal of Taxane Resistance

A significant finding in the study of this compound is its ability to re-sensitize taxane-resistant cancer cells to treatment. nih.govdntb.gov.uabiorxiv.org In castration-resistant prostate cancer (CRPC) cell lines that have developed resistance to taxanes like docetaxel and cabazitaxel, the addition of this compound has been shown to reverse this resistance. nih.govbiorxiv.org This suggests that inhibiting BUB1 kinase activity can overcome the mechanisms that cancer cells employ to evade the cytotoxic effects of taxanes. nih.gov

The combination of this compound with taxanes demonstrated synergistic or additive antiproliferative effects in a variety of cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer. aacrjournals.org This synergistic interaction is particularly noteworthy as it suggests that the two agents work together to produce a greater-than-additive effect on inhibiting cancer cell growth. bayer.com

Furthermore, in prostate cancer cells, the expression of the androgen receptor variant AR-V7 has been linked to increased BUB1 levels and resistance to docetaxel. nih.govbiorxiv.org Pharmacological inhibition of BUB1 with this compound in combination with taxanes was able to sensitize these AR-V7-expressing CRPC cells to docetaxel treatment. dntb.gov.uabiorxiv.org

The table below illustrates the effect of this compound in combination with taxanes on different cancer cell lines.

Cancer Type Taxane Agent Observed Effect
Prostate Cancer (Taxane-Resistant)Docetaxel, CabazitaxelRe-sensitization to taxane treatment nih.govdntb.gov.uabiorxiv.org
Triple-Negative Breast CancerPaclitaxel, DocetaxelSynergistic/Additive antiproliferative effects aacrjournals.org
Non-Small Cell Lung CancerPaclitaxel, DocetaxelSynergistic/Additive antiproliferative effects aacrjournals.org
GlioblastomaPaclitaxel, DocetaxelSynergistic/Additive antiproliferative effects aacrjournals.org

Synergistic/Additive Effects with PARP Inhibitors (Olaparib)

The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210), has demonstrated significant synergistic or additive effects in preclinical studies across various cancer types. aacrjournals.orgscispace.comnih.gov In triple-negative breast cancer (TNBC) xenograft models, the combination of this compound and olaparib resulted in a strong and statistically significant reduction in tumor size compared to either monotherapy. aacrjournals.orgscispace.comnih.gov

This synergistic relationship has also been observed in lung cancer cell lines. biorxiv.orgresearchgate.netresearchgate.net Studies have shown that this compound synergistically sensitizes both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines to olaparib. biorxiv.orgnih.govresearchgate.netmdpi.comnih.gov For instance, in the A549 NSCLC cell line, the combination was synergistic, while in the H2030 cell line, it was either synergistic or additive depending on the doses used. biorxiv.org In SCLC cell lines, the combination of this compound and olaparib was consistently synergistic. biorxiv.org

Furthermore, in a BRCA mutant TNBC cell line, HCC1937, this compound synergistically sensitized the cells to olaparib. nih.gov The combination of these two inhibitors also enhanced radiosensitization in these cells. nih.gov Research has also indicated that combining this compound with paclitaxel and olaparib as a triple-drug combination further enhances cell killing in NSCLC cell lines like A549, H2030, and H1975. biorxiv.org

The table below summarizes the synergistic and additive effects of this compound in combination with olaparib.

Cancer Type/Cell Line Observed Effect with Olaparib Reference
Triple-Negative Breast Cancer (TNBC)Synergistic/Additive antiproliferative effects aacrjournals.orgscispace.comresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)Synergistic sensitization biorxiv.orgresearchgate.netresearchgate.netmdpi.com
Small Cell Lung Cancer (SCLC)Synergistic sensitization biorxiv.orgresearchgate.netresearchgate.netmdpi.com
A549 (NSCLC)Synergism biorxiv.org
H2030 (NSCLC)Synergism or Additivity biorxiv.org
HCC1937 (BRCA mutant TNBC)Synergistic sensitization nih.gov
A549, H2030, H1975 (NSCLC)Enhanced cell killing in triple combination with paclitaxel biorxiv.org

Synergistic/Additive Effects with ATR Inhibitors

The combination of this compound with inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase has shown promise in preclinical models. Research indicates that combining the ATR inhibitor AZ20 with this compound resulted in synergistic effects in ATM-proficient MDA-MB-468 cells. aacrjournals.org This suggests a potential synthetic lethal interaction between the inhibition of BUB1 and ATR kinases. aacrjournals.org

In HeLa cells, treatment with the ATR inhibitor AZ20 alone increased the rate of chromosome segregation defects. aacrjournals.org The addition of this compound further amplified this effect, leading to a higher incidence of segregation defects. aacrjournals.org These findings support the rationale for combining BUB1 and ATR inhibitors as a potential cancer therapy. scispace.commdpi.com

The table below highlights the interaction between this compound and ATR inhibitors.

Cell Line ATR Inhibitor Observed Effect
MDA-MB-468 (ATM-proficient)AZ20Synergy aacrjournals.org
HT-144 (ATM-deficient/low)AZ20Slight Antagonism aacrjournals.org
GRANTA-519 (ATM-deficient/low)AZ20Slight Antagonism aacrjournals.org
HeLaAZ20Increased chromosome segregation defects aacrjournals.org

Combination with Cisplatin (B142131) and Radiotherapy

The utility of this compound extends to its combination with traditional cancer treatments like cisplatin and radiotherapy, where it has been shown to act as a sensitizing agent. scispace.combiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

In lung cancer models, this compound has demonstrated the ability to sensitize cancer cells to both chemotherapy and radiotherapy. biorxiv.orgbiorxiv.orgresearchgate.net Specifically, it has been shown to enhance cell killing by radiation in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines. biorxiv.orgnih.govbiorxiv.org This radiosensitizing effect was observed in A549, H2030, and H1975 NSCLC cells, with the radiation enhancement ratio increasing with higher doses of this compound. biorxiv.org

Furthermore, this compound led to strong chemoradiation sensitization in NSCLC when combined with cisplatin and radiation. biorxiv.orgnih.gov This suggests that inhibiting BUB1 can make tumors more susceptible to the combined effects of chemotherapy and radiation. aacrjournals.org In some instances, the combination of this compound and cisplatin alone showed antagonism, but this shifted to synergism or additivity when radiation was also applied. biorxiv.orgnih.gov In the NCI-H2198 SCLC cell line, this compound demonstrated synergistic sensitization with cisplatin, independent of radiotherapy. biorxiv.orgnih.gov

In triple-negative breast cancer (TNBC) cell lines, this compound was found to synergistically increase the radiation enhancement ratio of cisplatin. researchgate.netmdpi.com

The table below summarizes the chemosensitization and radiosensitization effects of this compound.

Cancer Type/Cell Line Combination Observed Effect
NSCLC (A549, H2030, H1975)This compound + RadiationEnhanced radiation-induced cell killing biorxiv.org
NSCLCThis compound + Cisplatin + RadiationStrong chemoradiation sensitization biorxiv.orgnih.gov
SCLC (NCI-H1876)This compound + CisplatinAntagonism biorxiv.orgnih.gov
SCLC (NCI-H1876)This compound + Cisplatin + RadiationSynergism/Additivity biorxiv.orgnih.gov
SCLC (NCI-H2198)This compound + CisplatinSynergistic sensitization biorxiv.orgnih.gov
TNBCThis compound + Cisplatin + RadiationSynergistically increased radiation enhancement ratio researchgate.netmdpi.com

The timing of administration of this compound in relation to other therapies, such as cisplatin, can significantly impact the outcome. Studies have shown that the sequence of treatment is a critical factor. biorxiv.orgresearchgate.net

For instance, in the H1975 lung cancer cell line, pretreatment with this compound for 24 hours before administering cisplatin resulted in an antagonistic effect. biorxiv.org In contrast, concurrent treatment with both this compound and cisplatin was found to be the most effective approach, leading to synergistic effects. biorxiv.orgnih.govresearchgate.netresearchgate.net

This observation is hypothesized to be due to the different mechanisms of action and their impact on the cell cycle. nih.govresearchgate.net Cisplatin induces DNA damage, which can cause cell cycle arrest in the S and G2 phases, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective. nih.govresearchgate.net Therefore, administering the drugs concurrently allows for their mechanisms to act in a more coordinated and synergistic manner. nih.govresearchgate.net

The table below compares the effects of concurrent and sequential treatment of this compound and cisplatin.

Cell Line Treatment Modality Observed Effect
H1975 (NSCLC)Sequential (this compound followed by Cisplatin)Antagonism biorxiv.orgnih.govresearchgate.net
H1975 (NSCLC)ConcurrentSynergism biorxiv.orgnih.govresearchgate.net
Chemosensitization and Radiosensitization

Combinations with Ferroptosis Activators

Recent research has explored the interplay between the inhibition of the BUB1 kinase by this compound and ferroptosis, an iron-dependent form of programmed cell death. In studies involving triple-negative breast cancer (TNBC) cell lines (SUM159, MDA-MB-231, and BT-549), the inhibition of BUB1 by this compound was found to independently induce ferroptosis. mdpi.comnih.gov This was evidenced by increased expression of ferroptosis markers such as Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and a decrease in the expression of Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). mdpi.com

When this compound was combined with the ferroptosis activator RSL3, these effects were further amplified, suggesting at least an additive effect in promoting ferroptotic cell death. mdpi.comportico.org The combination of the BUB1 inhibitor with RSL3 led to a significant increase in cytotoxicity in the TNBC cell lines. mdpi.comaacrjournals.org The specificity of this process was confirmed as co-treatment with the ferroptosis inhibitor Ferrostatin-1 reversed the expression of the key ferroptosis markers. mdpi.comportico.org These findings suggest that the cell death mediated by BUB1 inhibition involves ferroptotic signaling, which is enhanced when combined with a direct ferroptosis activator. mdpi.comnih.govportico.orgaacrjournals.org

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies using tumor xenograft models have been conducted to evaluate the antitumor activity of this compound. scispace.com

Monotherapy Efficacy in Xenograft Models

As a single agent, this compound has demonstrated limited or marginal tumor growth inhibition in in vivo xenograft studies. researchgate.net While it shows antiproliferative activity across various tumor cell lines in vitro, its efficacy as a monotherapy in animal models is not pronounced. researchgate.net

Combination Therapy Efficacy in Xenograft Models

In contrast to its modest single-agent activity, this compound exhibits significant antitumor efficacy when used in combination with other therapeutic agents. scispace.comresearchgate.net Preclinical tumor xenograft studies have shown that combining this compound with taxanes, such as paclitaxel and docetaxel, or with PARP inhibitors like olaparib, results in a strong and statistically significant reduction in tumor size compared to the respective monotherapies. scispace.comresearchgate.netnih.gov This suggests a synergistic or additive effect, enhancing the efficacy of standard chemotherapeutic agents. scispace.comresearchgate.net

The efficacy of this compound in combination therapy has been specifically evaluated in human triple-negative breast cancer xenograft models. scispace.comresearchgate.netnih.gov In a SUM-149 TNBC xenograft model, the combination of this compound with paclitaxel demonstrated a significant reduction in tumor size compared to either agent alone. researchgate.net Similarly, in an orthotopic MDA-MB-436 TNBC xenograft model, combining this compound with the PARP inhibitor olaparib strongly delayed the outgrowth of tumors compared to the olaparib single agent treatment. researchgate.netnih.gov These studies highlight the potential of BUB1 inhibition to sensitize TNBC to taxanes and PARP inhibitors in an in vivo setting. researchgate.net

Xenograft ModelCombination AgentKey FindingCitation
SUM-149 (TNBC)PaclitaxelStatistically significant reduction in tumor size compared to monotherapies. researchgate.net
MDA-MB-436 (TNBC)OlaparibStrongly delayed tumor outgrowth compared to olaparib monotherapy. researchgate.netnih.gov

In vitro studies have shown that this compound synergistically sensitizes non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines to chemotherapies like cisplatin and paclitaxel, as well as the targeted PARP inhibitor olaparib. Concurrent combination of this compound with these agents resulted in the highest cytotoxicity in lung cancer cells in vitro. While these cellular assays are promising and suggest potential therapeutic benefits, detailed efficacy data from in vivo lung cancer xenograft models evaluating these specific combinations were not available in the reviewed scientific literature.

Similar to findings in other cancers, in vitro dose-response studies have demonstrated synergistic or at least additive antiproliferative effects when this compound is combined with paclitaxel in HeLa cervical cancer cells. researchgate.net In vivo studies have utilized HeLa-MaTu cervical cancer xenografts to confirm that this compound inhibits its target, BUB1 kinase. However, the reviewed literature does not provide specific data on the in vivo antitumor efficacy of this compound in combination with other agents in cervical cancer xenograft models.

Melanoma Xenografts

The antitumor activity of this compound has been evaluated in melanoma xenograft models. Specifically, in a human melanoma xenograft model using the SK-MEL-2 cell line, this compound monotherapy demonstrated weak to moderate antitumor activity. researchgate.net The SK-MEL-2 cell line, established from a human malignant melanoma, is characterized by mutations in the NRAS gene and wild-type BRAF. altogenlabs.com While detailed quantitative data on tumor growth inhibition in this specific model is limited in the available literature, the findings suggest a modest effect of this compound as a single agent in this melanoma context. researchgate.net

In broader studies, this compound has been shown to inhibit the proliferation of various tumor cell lines with a median IC50 of 1.4 µM. researchgate.netportico.org However, its efficacy as a single agent in in vivo xenograft models is often marginal. researchgate.netmedchemexpress.com The therapeutic potential of this compound is significantly enhanced when used in combination with other agents, such as taxanes, where it has demonstrated synergistic or additive effects. researchgate.netportico.org

Cell LineCancer TypeKey Genetic Markers
SK-MEL-2 Malignant MelanomaNRAS (mutant), BRAF (wild-type)
Bladder Cancer Xenografts

The efficacy of this compound has also been assessed in the context of bladder cancer, specifically in a urothelial cancer xenograft model. Urothelial carcinoma is the most prevalent type of bladder cancer. dsmz.de In preclinical studies utilizing the KU19-19 human urothelial cancer cell line, promising antitumor efficacy was observed. researchgate.net The KU-19-19 cell line was originally established from an invasive, grade 3 transitional cell carcinoma of the bladder. dsmz.de

While specific data on tumor growth inhibition percentages are not detailed in the provided sources, the reported promising efficacy in this xenograft model suggests that this compound may have a therapeutic role in this indication. researchgate.net As with other cancer types, in vivo studies have generally shown that this compound's antitumor activity is significantly amplified when combined with taxanes like paclitaxel or docetaxel, leading to a substantial reduction in tumor size compared to monotherapy. researchgate.netmedchemexpress.comnih.gov

Cell LineCancer TypeOrigin
KU-19-19 Urothelial (Bladder) CarcinomaInvasive transitional cell carcinoma of the bladder (Grade 3)

Impact on Intra-tumoral Phospho-Thr120 H2A Levels

A key mechanism of action for this compound is the inhibition of BUB1 kinase, which subsequently affects the phosphorylation of its downstream targets. researchgate.netportico.org One of the most critical and well-validated substrates of BUB1 is histone H2A at the threonine 120 position (p-H2A-Thr120). researchgate.netportico.org In vivo studies have consistently demonstrated that this compound effectively reduces the levels of intra-tumoral phospho-Thr120 H2A. researchgate.netportico.org

In tumor xenograft studies, the administration of this compound led to a strong reduction in the levels of this phosphoprotein within the tumor tissue. researchgate.netportico.org This pharmacodynamic effect confirms target engagement in a preclinical in vivo setting. For instance, in one study involving xenografts, skin samples were taken post-treatment and stained for phospho-Thr120 histone H2A to confirm the biological activity of the compound. nih.gov

Mechanistically, this compound has been shown to abrogate nocodazole-induced phosphorylation of histone H2A at Thr-120 in HeLa cells with a half-maximal inhibitory concentration (IC50) of 29 nM. researchgate.net This inhibition of H2A phosphorylation is a direct consequence of BUB1 kinase inhibition and is a reliable biomarker of the compound's activity. researchgate.netportico.org

BiomarkerEffect of this compoundCellular LocationMethod of Detection
Phospho-Thr120 H2A Strong reductionIntra-tumoralImmunohistochemical staining

Therapeutic Implications and Clinical Translation of Bub1 Inhibition with Bay 1816032

Clinical Proof-of-Concept and Future Clinical Investigation

Preclinical data strongly support the advancement of BAY-1816032 into clinical trials, particularly in combination with other anticancer agents. patsnap.comscispace.com The compound, a potent and selective BUB1 kinase inhibitor with an IC50 of 7 nM, has demonstrated favorable oral bioavailability. patsnap.commedchemexpress.commedkoo.com In xenograft models, while this compound showed modest antitumor activity as a single agent, its combination with taxanes like paclitaxel (B517696) or docetaxel (B913) resulted in a significant reduction in tumor size. patsnap.commedchemexpress.comaacrjournals.org These findings validate the concept of interfering with mitotic checkpoints to enhance the efficacy of existing therapies. aacrjournals.org

Future clinical investigations are anticipated to evaluate this compound both as a monotherapy and in combination with standard-of-care treatments. A phase-1 clinical trial has been proposed to assess the safety of this compound alone and in conjunction with cisplatin (B142131), paclitaxel, and PARP inhibitors in lung cancer patients. mdpi.com The synergistic or additive effects observed in vitro with taxanes, ATR inhibitors, and PARP inhibitors further bolster the rationale for these combination studies. scispace.comaacrjournals.orgnih.gov The goal of these future trials is to enhance the efficacy of current treatments and potentially overcome or delay the development of therapeutic resistance. scispace.comaacrjournals.orgnih.gov

Overcoming Therapeutic Resistance

A significant aspect of the therapeutic potential of this compound lies in its ability to overcome resistance to established cancer therapies.

Addressing Taxane (B156437) Resistance in Prostate Cancer

In castration-resistant prostate cancer (CRPC), the development of resistance to taxanes like docetaxel and cabazitaxel (B1684091) is a major clinical challenge. biorxiv.orgresearchgate.net Studies have shown that BUB1 levels are elevated in taxane-resistant prostate cancer cell lines. biorxiv.org The inhibition of BUB1 with this compound has been demonstrated to re-sensitize these resistant cells to taxanes. biorxiv.orgresearchgate.netnih.gov This sensitization is achieved through the induction of mitotic delays and increased apoptosis. nih.gov

Furthermore, a link has been established between the androgen receptor splice variant AR-V7 and taxane resistance. biorxiv.orgnih.gov Ectopic expression of AR-V7 increases BUB1 protein levels and promotes resistance to docetaxel. nih.gov The combination of this compound with docetaxel was able to restore taxane sensitivity in cells overexpressing AR-V7, suggesting that targeting the AR-V7/BUB1 axis could be a viable strategy to overcome taxane resistance in CRPC. nih.gov

Overcoming Radio- and Chemoradiation Resistance in Lung Cancer

This compound has shown potential in sensitizing lung cancer cells to both radiotherapy and chemoradiation. mdpi.comnih.gov In non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), BUB1 inhibition enhanced the cell-killing effects of radiation. mdpi.comnih.gov The proposed mechanism involves the disruption of the spindle assembly checkpoint (SAC) and impairment of DNA double-strand break repair, leading to an accumulation of DNA damage and subsequent cell death. mdpi.commdpi.comnih.gov

When combined with chemotherapeutic agents such as cisplatin, paclitaxel, or the PARP inhibitor olaparib (B1684210), this compound demonstrated synergistic effects in sensitizing lung cancer cells to radiation. mdpi.combiorxiv.org This suggests that BUB1 inhibition could be a promising strategy to enhance the efficacy of chemoradiation regimens in lung cancer. mdpi.comresearchgate.net

Potential in BRCA-proficient and BRCA-mutant Cancers

The utility of this compound extends to cancers with different BRCA mutation statuses. In triple-negative breast cancer (TNBC), a BUB1 inhibitor sensitized both BRCA1/2 wild-type and BRCA-mutant cell lines to the PARP inhibitor olaparib. nih.govnih.govresearchgate.net Specifically, in the BRCA-mutant TNBC cell line HCC1937, this compound acted synergistically with olaparib. nih.govnih.gov This is significant as it suggests that inhibiting BUB1 kinase activity can sensitize TNBC to PARP inhibitors and radiation, regardless of the BRCA1/2 mutation status. nih.govresearchgate.net

In BRCA1-mutated MDA-MB-436 and BRCA2-mutated 22RV1 cells, the combination of this compound with olaparib was also found to be synergistic. aacrjournals.org These findings support the role of BUB1 kinase downstream of ATM and suggest that combining BUB1 inhibitors with PARP inhibitors could be an effective therapeutic strategy in both BRCA-proficient and BRCA-mutant cancers. aacrjournals.org

Biomarker Identification and Patient Selection

Identifying patients who are most likely to benefit from BUB1 inhibition is crucial for the clinical development of this compound.

BUB1 Expression as a Predictive Biomarker

Elevated expression of BUB1 has been correlated with poorer clinical outcomes in several cancers, including prostate and lung cancer. mdpi.comnih.gov In prostate cancer, BUB1 mRNA is overexpressed in metastatic castration-resistant prostate cancer (mCRPC) and in tumors from patients treated with taxanes. biorxiv.org Higher BUB1 levels were also found in taxane-resistant prostate cancer cell lines compared to their sensitive counterparts. biorxiv.orgnih.gov

Table 1: Research Findings on this compound

Cancer Type Key Finding Combination Agents Reference
Prostate Cancer Re-sensitizes taxane-resistant cells to treatment. Docetaxel, Cabazitaxel biorxiv.orgnih.gov
Lung Cancer Sensitizes cells to radiotherapy and chemoradiation. Cisplatin, Paclitaxel, Olaparib mdpi.comnih.govmdpi.com
Triple-Negative Breast Cancer (TNBC) Sensitizes both BRCA wild-type and mutant cells to PARP inhibitors and radiation. Olaparib, Cisplatin, Paclitaxel nih.govnih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
5-fluorouracil
AZ20
AZD2281 (Olaparib)
AZD6739
BAY 1816032
BAY 1895344
Cabazitaxel
Cisplatin
Docetaxel
Gemcitabine
Irinotecan (SN-38)
KU 60019
Olaparib
Paclitaxel
Rucaparib
Talazoparib (B560058)

Integration into Existing Treatment Paradigms

The BUB1 kinase inhibitor this compound has demonstrated considerable potential for integration into existing cancer treatment regimens, primarily by sensitizing tumor cells to established therapies. researchgate.net Preclinical studies have consistently shown that combining this compound with taxanes (paclitaxel and docetaxel) and Poly (ADP-ribose) polymerase (PARP) inhibitors results in synergistic or additive anti-proliferative effects across a range of cancer types. scispace.comaacrjournals.orgnih.gov

In vitro dose-response studies have confirmed these enhanced effects in cell lines for triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), glioblastoma, and prostate cancer. aacrjournals.org In vivo xenograft models of TNBC have further substantiated these findings, showing that the combination of this compound with either paclitaxel or the PARP inhibitor olaparib leads to a strong and statistically significant reduction in tumor size compared to either agent used as a monotherapy. scispace.comaacrjournals.orgresearchgate.net This suggests that BUB1 inhibition could enhance the efficacy of these standard treatments and potentially help overcome resistance. researchgate.netscispace.com

Interestingly, the combination of this compound with the platinum-based chemotherapy cisplatin has been shown to be antagonistic. aacrjournals.org This is thought to be due to cisplatin's mode of action, which involves creating DNA adducts and cross-links that lead to cell-cycle arrest in the S or G2 phase, thereby preventing cells from entering the mitotic phase where BUB1 inhibition is most effective. aacrjournals.org

The table below summarizes the observed interactions of this compound with established cancer therapies in various cancer cell lines.

Therapy Cancer Type / Cell Line Observed Effect Reference
PaclitaxelHeLa (Cervical), TNBC, NSCLC, Glioblastoma, ProstateSynergistic or Additive aacrjournals.org
PaclitaxelLung Cancer Cell Lines (A549, H2030)Synergistic nih.govmdpi.com
PaclitaxelMDA-MB-436 (TNBC Xenograft)Significant Tumor Growth Delay aacrjournals.orgresearchgate.net
DocetaxelHeLa (Cervical), TNBC, NSCLC, Glioblastoma, ProstateSynergistic or Additive aacrjournals.org
Olaparib (PARP inhibitor)TNBC, NSCLC, Glioblastoma, ProstateSynergistic or Additive aacrjournals.org
Olaparib (PARP inhibitor)Lung Cancer Cell Lines (A549, H2030)Synergistic or Additive nih.govmdpi.com
Olaparib (PARP inhibitor)MDA-MB-436 (TNBC Xenograft)Significant Tumor Growth Delay aacrjournals.orgresearchgate.net
CisplatinHeLa (Cervical), TNBC, NSCLC, Glioblastoma, ProstateAntagonistic aacrjournals.org
CisplatinH2030 (NSCLC)Antagonistic mdpi.com
CisplatinA549 (NSCLC)Additive at higher concentrations mdpi.com

Novel Combinations and Treatment Modalities

Beyond enhancing standard chemotherapies, this compound is being explored in novel combinations and treatment approaches. A key area of investigation is its combination with inhibitors of the DNA damage response (DDR) pathway, such as Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. scispace.comaacrjournals.org Similar to its effects with taxanes and PARP inhibitors, combining this compound with ATR inhibitors has demonstrated synergistic or additive anti-proliferative activity in cellular assays. aacrjournals.orgnih.gov This is particularly relevant in cancer cells with specific genetic backgrounds, such as BRCA1 and BRCA2 mutations, where combinations with PARP inhibitors like olaparib, rucaparib, and talazoparib were found to be synergistic. scispace.com

Another innovative strategy involves using this compound as a sensitizing agent for radiotherapy and chemoradiotherapy. biorxiv.org Studies in both NSCLC and SCLC have shown that this compound enhances cell killing by radiation. nih.govbiorxiv.org The proposed mechanism suggests that BUB1 inhibition disrupts the spindle assembly checkpoint and impairs DNA double-strand break repair, leading to an accumulation of DNA damage that is compounded by radiation. mdpi.commdpi.com This effect is further amplified in chemoradiation settings, where this compound demonstrated strong sensitization in NSCLC cells treated with radiation plus cisplatin, paclitaxel, or olaparib. biorxiv.org These findings validate BUB1 as a novel molecular target to overcome resistance to both chemotherapy and radiotherapy. nih.govmdpi.com

The table below details the outcomes of combining this compound with novel therapeutic agents and modalities.

Combination Agent/Modality Cancer Type / Cell Line Observed Effect Reference
ATR InhibitorsVarious Tumor Cell LinesSynergistic or Additive researchgate.netaacrjournals.org
Olaparib (in BRCA-mutated cells)MDA-MB-436 (BRCA1-mutated)Synergistic scispace.com
Rucaparib (in BRCA-mutated cells)MDA-MB-436 (BRCA1-mutated)Synergistic scispace.com
Talazoparib (in BRCA-mutated cells)MDA-MB-436 (BRCA1-mutated)Synergistic scispace.com
Radiation TherapyNSCLC & SCLC Cell LinesEnhanced Cell Killing / Sensitization nih.govbiorxiv.org
Cisplatin + RadiationNSCLC Cell LinesStrong Chemoradiation Sensitization biorxiv.org
Paclitaxel + RadiationNSCLC Cell LinesStrong Chemoradiation Sensitization biorxiv.org
Olaparib + RadiationNSCLC Cell LinesStrong Chemoradiation Sensitization biorxiv.org

Advanced Research Topics and Future Directions

Elucidating Complex Signaling Interplay in BUB1-Mediated Sensitization

The therapeutic potential of BAY-1816032 is significantly enhanced when used in combination with other anticancer agents. Research indicates a complex and synergistic signaling interplay when BUB1 kinase activity is inhibited. This sensitization is not a simple additive effect but is rooted in the distinct yet complementary mechanisms of action of the combined drugs and the multifaceted role of BUB1 in both mitotic regulation and DNA damage response. aacrjournals.orgtocris.com

Studies have demonstrated that this compound acts synergistically or additively with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines. aacrjournals.orgscispace.comnih.govresearchgate.net The proposed mechanism for this synergy involves the dual disruption of critical cellular processes. While taxanes disrupt microtubule dynamics leading to mitotic stress, this compound inhibits the BUB1-mediated error correction mechanism, preventing cancer cells from properly resolving spindle attachment errors. This combination leads to an accumulation of chromosomal defects and ultimately cell death. aacrjournals.orgroyalsocietypublishing.org Similarly, the synergy with PARP and ATR inhibitors highlights BUB1's role in the DNA damage response, where its inhibition exacerbates the effects of agents that target DNA repair pathways. aacrjournals.orgscispace.com

Interestingly, the sequence of drug administration can be critical. For instance, concurrent treatment of this compound with cisplatin (B142131) showed synergism, whereas sequential treatment resulted in antagonism. aacrjournals.orgresearchgate.net This is hypothesized to be because cisplatin-induced DNA damage arrests the cell cycle in the S and G2 phases, preventing cells from entering mitosis, the primary phase where BUB1 inhibition is effective. aacrjournals.orgresearchgate.net

Table 1: Combination Effects of this compound with Other Anticancer Agents

Combination Agent Effect Cancer Cell Line Examples
Paclitaxel (B517696) Synergistic/Additive HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer. aacrjournals.org
Docetaxel (B913) Synergistic/Additive HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer. aacrjournals.org
ATR Inhibitors Synergistic/Additive Cellular assays have shown synergistic or additive effects. aacrjournals.orgscispace.comnih.gov
PARP Inhibitors (e.g., Olaparib) Synergistic/Additive Triple-Negative Breast Cancer, Lung Cancer. aacrjournals.orgeubopen.org
Cisplatin (Concurrent) Synergistic Research suggests synergism with concurrent application. aacrjournals.orgresearchgate.net

Detailed Analysis of Cell Death Mechanisms (e.g., Ferroptosis, Mitotic Catastrophe, Apoptosis)

The inhibition of BUB1 by this compound triggers cell death through multiple, potentially interconnected, pathways. The primary and most direct consequence of inhibiting BUB1's kinase activity, especially in combination with microtubule-targeting agents, is mitotic catastrophe . This occurs when the cell attempts to divide with severe chromosome segregation defects, leading to a lethal outcome. medchemexpress.comaacrjournals.org The compound induces lagging chromosomes and mitotic delay on its own, and these effects are exacerbated when combined with low concentrations of paclitaxel, leading to persistent missegregation. medchemexpress.comaacrjournals.orgpatsnap.com

Recent groundbreaking research has identified ferroptosis , an iron-dependent form of programmed cell death, as a key mechanism induced by this compound in triple-negative breast cancer (TNBC) cell lines. nih.govbayer.com This study demonstrated that BUB1 inhibition significantly induces ferroptosis, marked by changes in key gene markers and increased lipid peroxidation. nih.gov The effect was amplified when combined with a ferroptosis activator, and importantly, could be reversed by a ferroptosis inhibitor, confirming the specificity of this pathway. nih.govbayer.com

Apoptosis is another significant cell death mechanism initiated by BUB1 inhibition. In lung cancer models, treatment with this compound led to a molecular shift towards a pro-apoptotic state, evidenced by altered expression of BAX, BCL2, and Caspases-9 and -3. eubopen.org In taxane-resistant prostate cancer cells, combining this compound with taxanes led to increased apoptosis.

Table 2: Cell Death Mechanisms Induced by this compound

Mechanism Description Cancer Type Context
Mitotic Catastrophe Cell death resulting from aberrant mitosis, characterized by chromosome mis-segregation. Observed across various cancer cell lines, particularly in combination with taxanes. medchemexpress.comaacrjournals.org
Ferroptosis Iron-dependent programmed cell death driven by lipid peroxidation. Demonstrated in Triple-Negative Breast Cancer (TNBC) cell lines. nih.govbayer.com

| Apoptosis | Programmed cell death involving caspases and key regulatory proteins like BAX and BCL2. | Observed in lung and prostate cancer models. eubopen.org |

Investigation of Specific DNA Repair Pathways Affected by BUB1 Inhibition (e.g., NHEJ, HR)

BUB1's role extends beyond mitosis into the realm of DNA damage repair. Inhibition of its kinase activity by this compound has been shown to specifically modulate the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). tocris.com

Research in triple-negative breast cancer has shown that pharmacological inhibition of BUB1 with this compound leads to a decrease in the efficiency of the error-prone NHEJ pathway. tocris.com Conversely, the same study observed an increase in the efficiency of the high-fidelity HR pathway. tocris.com This shift is significant because it suggests that inhibiting BUB1 kinase activity may push cells towards a specific repair mechanism, a vulnerability that could be exploited therapeutically. The disruption of NHEJ is proposed as a key mechanism for the radiosensitization observed with this compound, as it leads to the persistence of DNA double-strand breaks induced by radiation. tocris.com

Further Exploration of BUB1 Non-Enzymatic Functions

It is crucial to distinguish between the enzymatic and non-enzymatic (or scaffolding) functions of the BUB1 protein, as this compound specifically targets the former. The non-enzymatic functions of BUB1 are considered essential for the activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation. scispace.comaacrjournals.orgpatsnap.com BUB1 acts as a platform to recruit other key checkpoint proteins to the kinetochores. scispace.com

In contrast, the catalytic (enzymatic) function of BUB1, which is inhibited by this compound, is understood to play a more minor role in SAC activation itself. scispace.comnih.govaacrjournals.org Instead, its primary kinase-dependent roles are in the correction of spindle attachment errors and in ensuring proper chromosome arm resolution through the positioning of the chromosomal passenger complex (CPC). scispace.comaacrjournals.orgpatsnap.com By selectively inhibiting the kinase function, this compound allows researchers to dissect these specific roles from the broader scaffolding functions of the protein.

Role of BUB1 in Specific Cancer Subtypes and Genetic Contexts

The expression of BUB1 is elevated in a wide array of cancers, and this overexpression often correlates with poorer patient outcomes, making it an attractive therapeutic target. eubopen.org this compound has been investigated in several specific cancer contexts, revealing subtype-specific sensitivities and mechanisms.

Triple-Negative Breast Cancer (TNBC): BUB1 is frequently overexpressed in TNBC. nih.gov this compound shows synergistic effects with paclitaxel and olaparib (B1684210) in TNBC xenograft models and has been shown to induce ferroptosis in TNBC cell lines. aacrjournals.orgnih.govbayer.com

Lung Cancer (NSCLC and SCLC): Higher BUB1 expression is found in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) compared to normal tissues and is associated with poorer survival. researchgate.neteubopen.org this compound sensitizes both NSCLC and SCLC cells to chemotherapy (cisplatin, paclitaxel), targeted therapy (olaparib), and radiation. researchgate.neteubopen.org

Prostate Cancer: In advanced prostate cancer, particularly taxane-resistant castration-resistant prostate cancer (CRPC), BUB1 inhibition with this compound has been shown to reverse taxane (B156437) resistance. This effect is linked to the androgen receptor splice variant AR-V7, which can increase BUB1 levels.

Malignant Pleural Mesothelioma (MPM): Genome-wide CRISPR screens have identified BUB1 kinase as a druggable vulnerability in MPM. researchgate.net Pharmacological inhibition with this compound impairs MPM cell survival and growth. researchgate.net

Development of Next-Generation BUB1 Inhibitors

This compound is described as a novel, first-in-class BUB1 kinase inhibitor with good bioavailability, representing a significant step forward from earlier research tools. aacrjournals.orgscispace.comnih.gov Previous BUB1 inhibitors, such as BAY-320 and BAY-524, were valuable for in vitro and cellular studies but were unsuitable for in vivo investigations due to poor pharmacokinetic properties. aacrjournals.orgscispace.comroyalsocietypublishing.org

The development of this compound, with its improved drug-like qualities including oral bioavailability, has enabled the preclinical in vivo validation of BUB1 kinase inhibition as a therapeutic concept. aacrjournals.orgtocris.com Future development of next-generation inhibitors will likely build upon the foundation laid by this compound. The goals for these subsequent compounds would be to further refine properties such as:

Enhanced potency and selectivity.

Optimized pharmacokinetic and pharmacodynamic profiles.

Reduced potential for off-target effects.

Novel combination strategies based on an even deeper understanding of BUB1 biology.

Investigation of Potential Off-Target Effects and Selectivity in Depth

A critical aspect of any kinase inhibitor's profile is its selectivity. This compound is characterized as a highly selective BUB1 inhibitor. aacrjournals.orgscispace.comnih.gov In a comprehensive screening against a panel of 403 human kinases, it demonstrated excellent selectivity. scispace.comeubopen.org

Table 3: Selectivity Profile of this compound

Assay Type Parameter Value/Result
Biochemical Assay (low ATP) IC₅₀ 6.5 nM eubopen.org
TR-FRET Assay EC₅₀ 6.1 nM tocris.com
KinomeScan (403 kinases) Selectivity 17-fold selectivity over the closest hit (STK10). tocris.comeubopen.org

Despite its high on-target potency, some minor off-target activities have been noted in broad panel screens. For example, at a high concentration (10 µM), it showed some binding to the human Adenosine transporter. However, these interactions were generally considered not to be critical or relevant at the therapeutic concentrations where BUB1 is effectively inhibited. A designated negative control compound, BAY-283, which is structurally related but inactive against BUB1, is available to help researchers differentiate on-target from potential off-target effects in experimental settings. eubopen.org In-depth toxicological studies in rats and dogs have reported a favorable safety profile with no significant findings, further supporting its selectivity in a preclinical setting. aacrjournals.org

Pharmacokinetic and Toxicological Characterization in Preclinical Models

The preclinical development of this compound has involved comprehensive pharmacokinetic (PK) and toxicological evaluations in various animal models to establish its metabolic profile, exposure levels, and safety. These studies have been crucial in determining the compound's viability for further investigation.

Pharmacokinetic analyses were conducted in mice, rats, and dogs, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME) properties. Following intravenous administration, this compound exhibited moderate blood clearance in mice and rats, and low clearance in dogs. The volume of distribution at a steady state was high across these species, with intermediate terminal half-lives in mice and longer half-lives in rats and dogs. aacrjournals.org Oral administration resulted in rapid absorption. aacrjournals.org However, the oral bioavailability was found to be low in mice, while it was moderate in both rats and dogs. aacrjournals.org The compound also demonstrated a prolonged target residence time of 87 minutes. patsnap.comaacrjournals.org

Table 1: Mean Pharmacokinetic Parameters of this compound in Preclinical Species

Species Sex Administration Dose (mg/kg) T1/2 (h) Vss (L/kg) CLblood (L/h/kg) Cmax (µg/L) Tmax (h) F (%)
Mouse (CD1) Male Intravenous 1.0 5.3 10.9 2.6 - - -
Mouse (NMRI) Female Oral 1.0 - - - 13 0.25 13
Rat (Wistar) Male Intravenous 1.0 11.0 11.2 0.9 - - -
Rat (Wistar) Male Oral 5.0 - - - 1320 4.0 47
Dog (Beagle) Female Intravenous 0.5 16.0 6.8 0.3 - - -
Dog (Beagle) Female Oral 0.5 - - - 112 1.5 60

Source: Siemeister et al., 2019 scispace.com

Exploratory two-week, repeat-dose oral toxicity studies were carried out in Wistar rats and Beagle dogs. In these studies, no significant treatment-related adverse effects were observed. aacrjournals.orgscispace.com Rats received daily doses of 25, 50, or 100 mg/kg, and dogs were administered 10 or 40 mg/kg daily. scispace.com The assessment included clinical observations, body weight, food and water consumption, electrocardiogram (ECG), blood pressure (in dogs), clinical chemistry, and hematology. scispace.com Post-study, gross pathology and histopathology of key organs revealed no treatment-related findings in either species. scispace.com The exposures achieved in these studies were significantly higher than the efficacious exposure levels observed in mouse xenograft models, indicating a good safety margin. scispace.com Further in vitro toxicity assessments, including a mini-Ames screen and an in vitro micronucleus screen, showed no evidence of mutagenic potential. bayer.com

Understanding Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is a critical consideration in the development of any new therapeutic agent, particularly for those intended for use in combination therapies. For this compound, initial preclinical assessments have provided insights into its interaction profile, primarily focusing on its use with taxanes like paclitaxel and docetaxel.

In vivo studies have shown no evidence of drug-drug interactions when this compound is co-administered with paclitaxel or docetaxel. patsnap.comaacrjournals.org This is a significant finding, as the synergistic or additive anti-tumor effects observed with these combinations can be attributed to the pharmacodynamic interaction of the two drugs rather than an alteration of their pharmacokinetic profiles. aacrjournals.org

To further investigate the potential for metabolic DDIs, in vitro studies have been conducted to evaluate the inhibitory effects of this compound on major cytochrome P450 (CYP) enzymes. These enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to altered drug exposure and potential toxicity. While time-dependent inhibition was noted for CYP3A4 in recombinant human CYP enzymes, further evaluation in a cocktail assay with human hepatocytes suggested this was not a critical issue. bayer.com The IC50 values for the inhibition of various CYP isoforms were determined and are detailed in the table below.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

CYP Isoform IC50 (µM)
CYP1A2 >50
CYP2C8 13
CYP2C9 19
CYP2D6 >50
CYP3A4 11
CYP3A4 (pre-incubation) 4.2

Source: BUB1 Inhibitor BAY 1816032, Donated Chemical Probes Workshop, June 2022 bayer.com

These in vitro findings suggest a low potential for clinically significant drug-drug interactions mediated by the inhibition of major CYP enzymes at therapeutically relevant concentrations. The primary mechanism of interaction with other anti-cancer agents, such as taxanes and PARP inhibitors, is therefore considered to be synergistic at the cellular level, enhancing therapeutic efficacy without adversely affecting drug metabolism. aacrjournals.orgresearchgate.net

Q & A

Q. Experimental Design :

  • Combination ratios : Test this compound with paclitaxel/docetaxel at fixed molar ratios (e.g., 1:1, 1:10) .
  • Proliferation assays : Use 72-hour exposure to calculate combination indices (CI) via Chou-Talalay analysis (CI <1 = synergy) .
  • In vivo xenografts : Administer oral this compound (e.g., 30 mg/kg) with intraperitoneal taxanes. Measure tumor volume and mitotic arrest via phospho-histone H3 staining .

Key Finding : this compound synergizes with taxanes (CI = 0.3), enhancing tumor regression in xenografts compared to monotherapy .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Case Study : this compound shows strong in vitro activity (IC50 ~1.4 μM) but limited in vivo monotherapy efficacy.
Methodological Solutions :

  • Pharmacokinetic (PK) profiling : Measure plasma/tumor drug levels to confirm target engagement.
  • Tumor microenvironment (TME) analysis : Assess stromal cell interactions or hypoxia markers that may reduce efficacy .
  • Combination therapy focus : Prioritize in vivo studies with taxanes or PARP inhibitors, leveraging synergistic mechanisms .

Advanced: What techniques quantify mitotic defects induced by BUB1 inhibition?

  • Live-cell imaging : Track mitotic progression and chromosomal segregation errors in real time .
  • Flow cytometry : DNA content analysis (PI staining) to detect G2/M arrest .
  • Western blotting : Measure mitotic regulators (e.g., cyclin B1, securin) and apoptosis markers (caspase-3 cleavage) .

Data Interpretation : Chromosomal lagging correlates with BUB1 inhibition efficacy; quantify lagging chromosomes per metaphase plate in ≥100 cells .

Advanced: How to address contradictory data on this compound’s single-agent vs. combination efficacy?

Q. Hypothesis Testing :

  • Dose escalation studies : Determine if higher doses overcome TME-mediated resistance.
  • Biomarker stratification : Use phospho-BUB1 (Thr-120) IHC to identify tumors with high BUB1 dependency .
  • Transcriptomic profiling : Compare responsive vs. resistant tumors for compensatory pathways (e.g., AURORA kinases) .

Advanced: What pharmacodynamic markers are used to assess BUB1 inhibition in vivo?

  • Tumor biopsies : Phospho-Thr-120 BUB1 IHC .
  • Circulating tumor DNA (ctDNA) : Monitor mitotic catastrophe-associated genomic instability .
  • Surrogate tissues : Analyze mitotic defects in rapidly dividing cells (e.g., bone marrow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.